Regiochemical Differentiation: 3-Amino vs. 4-Amino vs. 2-Amino Substitution and MCHR1 Selectivity
In the MCHR1 antagonist chemical series, the 3-(aminomethyl)quinoline scaffold, which is directly accessible from 3-aminoquinoline precursors such as 3-Amino-7-chloro-2-methylquinoline, demonstrated a fundamentally superior selectivity profile compared to the 4-aminoquinoline and 2-aminoquinoline series. This scaffold was selected precisely because it reduced off-target affinity for the 5-HT2c receptor—a well-known liability of the dihydronaphthalene-based lead compound 1—without sacrificing MCHR1 potency. The top compound from this 3-substituted series, 5v, achieved an MCHR1 IC50 of 0.54 nM (binding) and 2.8 nM (functional) with undetectable 5-HT2c binding (IC50 >1000 nM), yielding a selectivity window exceeding 1850-fold . In contrast, the 2-aminoquinoline MCHR1 series reported by Ueno et al. (2005) required acylamino derivatization at the 6-position to achieve comparable selectivity .
| Evidence Dimension | MCHR1 binding affinity vs. 5-HT2c selectivity |
|---|---|
| Target Compound Data | Scaffold precursor. Top analog (5v) from 3-(aminomethyl)quinoline series: MCHR1 IC50 = 0.54 nM; 5-HT2c IC50 >1000 nM |
| Comparator Or Baseline | Lead compound 1 (dihydronaphthalene): MCHR1 IC50 = 1.9 nM; 5-HT2c IC50 = 0.53 nM (selectivity ratio = 3.6:1) |
| Quantified Difference | >1850-fold selectivity for MCHR1 over 5-HT2c for 5v vs. 3.6-fold for lead compound 1 |
| Conditions | Human MCHR1 and human 5-HT2c receptor binding assays; functional antagonism measured by Ca2+ mobilization in CHO cells |
Why This Matters
For teams optimizing MCHR1 antagonists, the 3-amino substitution pattern provides access to the unique 3-(aminomethyl) derivatization vector that was essential for eliminating the 5-HT2c off-target liability present in earlier dihydronaphthalene and 2-aminoquinoline chemotypes—this regiochemistry cannot be replicated with 2-amino or 4-amino quinolines.
- [1] Kamata, M., et al. (2012). Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. Journal of Medicinal Chemistry, 55(5), 2353-2366. View Source
- [2] Ueno, T., et al. (2005). 6-Acylamino-2-aminoquinolines as Potent Melanin-Concentrating Hormone 1 Receptor Antagonists. Journal of Medicinal Chemistry, 48(18), 5684-5697. View Source
